molecular formula C18H27FN2O2 B3017833 tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate CAS No. 1286274-76-7

tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate

Cat. No. B3017833
CAS RN: 1286274-76-7
M. Wt: 322.424
InChI Key: IOXXRKVKEPGMAY-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate inhibits the activity of glutamate transporters by binding to their substrate-binding site. This leads to the accumulation of glutamate in the synaptic cleft, which can activate NMDA receptors and lead to neurotoxicity. This compound has been shown to be a non-competitive inhibitor of glutamate transporters, which means that it can bind to the transporter even in the presence of its substrate.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to the activation of NMDA receptors and subsequent neurotoxicity. This can result in neuronal damage and cell death. This compound has also been shown to have anti-epileptic effects, which may be due to its ability to inhibit glutamate transporters.

Advantages and Limitations for Lab Experiments

Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders. However, this compound has several limitations. It can lead to neurotoxicity and neuronal damage, which can make it difficult to use in certain experiments. Additionally, this compound can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate. One area of research is the development of more potent and selective inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This could lead to a better understanding of the underlying mechanisms of these disorders and the development of more effective treatments. Additionally, the development of new synthesis methods for this compound could increase its availability for research purposes.

Synthesis Methods

Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate can be synthesized through a multistep process involving the reaction of several chemical reagents. The synthesis method involves the use of tert-butyl carbamate, 3-fluorobenzylamine, and cyclohexylisocyanate. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.

Scientific Research Applications

Tert-Butyl (1R*,4R*)-4-(3-fluorobenzylamino)-cyclohexylcarbamate has been extensively studied for its potential use in treating various neurological disorders. It has been found to be a potent inhibitor of glutamate transporters, which play a crucial role in the regulation of neurotransmission. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been associated with various neurological disorders. This compound has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to the activation of NMDA receptors and subsequent neurotoxicity.

properties

IUPAC Name

tert-butyl N-[4-[(3-fluorophenyl)methylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXXRKVKEPGMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.